molecular formula C11H13ClFN3 B7970354 4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline hydrochloride CAS No. 1431963-99-3

4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline hydrochloride

Cat. No.: B7970354
CAS No.: 1431963-99-3
M. Wt: 241.69 g/mol
InChI Key: FZDFEXWNDJCLAA-UHFFFAOYSA-N
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Description

4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline hydrochloride is a chemical compound that features a unique combination of an imidazole ring and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline hydrochloride typically involves the formation of the imidazole ring followed by the introduction of the fluoroaniline group. One common method involves the reaction of 2-ethylimidazole with 3-fluoroaniline under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroaniline group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The fluoroaniline group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride
  • 1-(2-Ethyl-1H-imidazol-1-yl)acetone hydrochloride
  • 2-(1H-imidazol-1-yl)acetic acid

Uniqueness

4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline hydrochloride is unique due to the presence of both an ethyl-substituted imidazole ring and a fluoroaniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-ethylimidazol-1-yl)-3-fluoroaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.ClH/c1-2-11-14-5-6-15(11)10-4-3-8(13)7-9(10)12;/h3-7H,2,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDFEXWNDJCLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=C(C=C(C=C2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431963-99-3
Record name Benzenamine, 4-(2-ethyl-1H-imidazol-1-yl)-3-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431963-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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